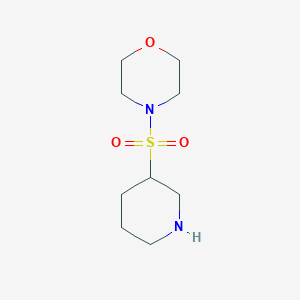

4-(Piperidine-3-sulfonyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETMZBUTGMAJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591780-31-3 | |

| Record name | 4-(piperidine-3-sulfonyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Reaction conditions for coupling morpholine with 3-chlorosulfonyl piperidine

Application Note: Optimized Synthesis of Morpholino-Sulfonyl Piperidine Scaffolds

Strategic Analysis & Critical Pre-requisites

The Bifunctionality Paradox: The coupling of morpholine with "3-chlorosulfonyl piperidine" presents an immediate chemoselectivity challenge. A piperidine ring containing a free secondary amine and a highly electrophilic sulfonyl chloride moiety is inherently unstable. In the free base form, this molecule will undergo rapid intermolecular self-polymerization (head-to-tail sulfonylation).

Operational Directive:

To ensure a reproducible protocol, this guide assumes the use of an

Reaction Class: Nucleophilic Substitution at Sulfur (

Mechanistic Pathway[1]

The reaction proceeds via the nucleophilic attack of the morpholine nitrogen on the sulfonyl sulfur atom. The base serves two roles: it neutralizes the HCl byproduct to drive the equilibrium forward and scavenges any adventitious acid that could deprotect acid-sensitive groups (like Boc).

Figure 1: Mechanistic pathway for the sulfonylation of morpholine. The base acts as a proton scavenger to prevent acid-mediated side reactions.

Optimization Matrix: Reaction Conditions

The following matrix synthesizes data from standard sulfonylation protocols, optimized for secondary amines and heterocyclic sulfonyl chlorides.

| Variable | Recommended Condition | Rationale |

| Solvent | DCM (Anhydrous) | Excellent solubility for both reactants; easy removal. THF is a viable alternative if the starting material is polar. |

| Base | DIPEA (Hunig's Base) | Non-nucleophilic base. Superior to TEA if the sulfonyl chloride is sterically crowded, though TEA is sufficient for this scaffold. |

| Stoichiometry | 1.0 : 1.1 : 1.5 | (Sulfonyl Chloride : Morpholine : Base). Slight excess of morpholine ensures complete consumption of the unstable chloride. |

| Temperature | 0°C | Initial cooling prevents exotherm-driven hydrolysis or decomposition. |

| Concentration | 0.1 M - 0.2 M | Dilution controls exotherms; too concentrated leads to impurity entrapment. |

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 3-(morpholinosulfonyl)piperidine-1-carboxylate.

Materials:

- -Boc-3-chlorosulfonyl piperidine (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM), Anhydrous[1]

-

1M HCl (aqueous) and Sat. NaHCO

Step-by-Step Procedure:

-

Preparation of Nucleophile Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Morpholine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (volume to reach 0.2 M final concentration).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Addition of Electrophile:

-

Dissolve

-Boc-3-chlorosulfonyl piperidine (1.0 equiv) in a minimal amount of anhydrous DCM. -

Critical Step: Add the sulfonyl chloride solution dropwise to the amine/base mixture over 10–15 minutes.

-

Why: Adding the chloride to the amine ensures the base is always present to neutralize HCl immediately, protecting the Boc group.

-

-

Reaction Maintenance:

-

Allow the reaction to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow to warm to Room Temperature (20–25°C).

-

Monitor via TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

Endpoint: Disappearance of the sulfonyl chloride (often hydrolyzes on TLC to a polar spot) and appearance of the sulfonamide.

-

-

Workup (The "Wash" Protocol):

-

Dilute the reaction mixture with DCM.

-

Wash 1: 0.5 M HCl or 5% Citric Acid (Cold).

-

Purpose: Removes unreacted morpholine and DIPEA. Keep wash brief to avoid Boc deprotection.

-

-

Wash 2: Saturated NaHCO

.-

Purpose: Neutralizes any residual acid.

-

-

Wash 3: Brine.

-

Dry the organic layer over anhydrous Na

SO

-

-

Purification:

-

The crude product is often pure enough (>95%) for the next step.

-

If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0

50% EtOAc in Hexanes).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the coupling reaction, highlighting the critical decision point at the LC-MS check.

Troubleshooting & Critical Notes

-

Low Yield / Hydrolysis: If the major byproduct is the sulfonic acid (R-SO

H), your solvent was likely wet. Ensure DCM is distilled or dried over molecular sieves. -

Boc Deprotection: If you observe the loss of the Boc group (M-100 mass in LCMS), the reaction became too acidic. Ensure sufficient base (DIPEA) is used and do not prolong the acid wash step.

-

Regioselectivity: If using an unprotected piperidine (not recommended), the sulfonyl chloride will react with the piperidine nitrogen of another molecule. Always protect the piperidine nitrogen first.

References

-

Woolven, H., et al. (2011).[2] "Synthesis of Sulfonamides via Palladium-Catalyzed Chlorosulfonylation." Organic Letters, 13(18), 4876–4879. Link

-

Bahrami, K., et al. (2009).[2] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Link

-

Maji, T., et al. (2018). "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 8(4), 195.[3] Link

Sources

General procedure for N-sulfonylation of secondary amines

Introduction & Scope

The formation of sulfonamides from secondary amines is a cornerstone reaction in medicinal chemistry. Unlike primary amines, which can suffer from bis-sulfonylation, secondary amines (

While the reaction appears deceptively simple, the steric hindrance inherent to secondary amines often requires specific catalytic activation or optimized solvent systems to drive conversion and suppress the hydrolysis of the sulfonyl chloride reagent.

This guide details three validated protocols ranging from standard discovery-scale synthesis to green chemistry adaptations, grounded in mechanistic causality.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom. However, the mechanism shifts depending on the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

-

Direct Pathway (Base only): The secondary amine attacks the sulfur center of the sulfonyl chloride, proceeding through a trigonal bipyramidal transition state. The base (e.g., Triethylamine) acts purely as a proton scavenger (Brønsted base) to neutralize the HCl byproduct.

-

Catalytic Pathway (DMAP): For sterically hindered secondary amines, direct attack is slow. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt . This intermediate is significantly more reactive toward the amine than the parent sulfonyl chloride.

Figure 1: Mechanistic Pathways[1]

Caption: Dual pathways for sulfonylation. The Red path (DMAP catalysis) lowers activation energy for hindered substrates via a reactive pyridinium intermediate.

Strategic Planning & Reagent Selection

Before beginning, select the protocol based on your substrate's solubility and steric profile.

| Parameter | Recommendation | Rationale |

| Solvent | DCM (Standard), THF (Polar substrates), Water/Acetone (Green) | DCM offers easy workup (immiscible with water). THF is required if the amine HCl salt precipitates early and stalls mixing. |

| Base | TEA or DIPEA (1.5–2.0 equiv) | DIPEA (Hünig's base) is preferred for bulky amines to prevent base-alkylation side reactions, though rare in sulfonylation. |

| Catalyst | DMAP (0.1 equiv) | Mandatory for electron-deficient or bulky secondary amines. |

| Stoichiometry | Sulfonyl Chloride (1.1–1.2 equiv) | Excess is required to account for hydrolysis by trace moisture. |

Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous Conditions)

Best for: Valuable intermediates, hindered amines, and small-scale discovery.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the secondary amine (1.0 mmol, 1.0 equiv) and anhydrous DCM (5–10 mL, 0.1–0.2 M).

-

Base Addition: Add Triethylamine (TEA) (2.0 mmol, 2.0 equiv). If the substrate is known to be sluggish, add DMAP (0.1 mmol, 10 mol%) at this stage [1].

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Why? Sulfonylation is exothermic. High temps promote hydrolysis of the chloride over amidation.

-

-

Reagent Addition: Add the Sulfonyl Chloride (1.2 mmol, 1.2 equiv) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Stir at 0 °C for 15 mins, then remove the ice bath and warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–4 hours).

-

Quench: Add saturated aqueous

(5 mL) and stir vigorously for 15 mins.

Protocol B: Schotten-Baumann Conditions (Green/Aqueous)

Best for: Scale-up, water-soluble amines, and robust substrates.

-

Setup: Use a flask open to air (no inert gas needed).

-

Solvent System: Dissolve the amine (1.0 mmol) in a 1:1 mixture of Acetone/Water or DCM/Water (5 mL).

-

Base: Add

or -

Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion.

-

Reaction: Stir vigorously at RT.

-

Note: The biphasic nature protects the sulfonyl chloride from instantaneous hydrolysis, while the interfacial reaction drives product formation [2].

-

Workup & Purification Strategy

Unlike primary sulfonamides, tertiary sulfonamides (from secondary amines) are not acidic . They will remain in the organic layer during basic washes.

Step-by-Step Workup:

-

Phase Separation: Dilute reaction with DCM or EtOAc. Separate the organic layer.[5]

-

Acid Wash (Critical): Wash the organic layer with 1M HCl or 10% Citric Acid (2x).

-

Purpose: This protonates and removes unreacted secondary amine and the pyridine/DMAP/TEA base into the aqueous layer. The sulfonamide remains organic.[7]

-

-

Base Wash: Wash with Sat.

.-

Purpose: Removes the hydrolyzed sulfonyl chloride byproduct (

) and any residual acid.

-

-

Drying: Dry over

, filter, and concentrate.

Purification: Most products obtained via this method are >95% pure. If necessary, purify via silica flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

Figure 2: Decision Matrix

Caption: Diagnostic workflow for common sulfonylation failures.

Table 1: Common Issues and Fixes

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Competitive hydrolysis of Sulfonyl Chloride. | Ensure glassware is flame-dried. Increase |

| No Reaction | Amine is too sterically hindered or electron-deficient. | Add DMAP (10-20 mol%). Switch solvent to Pyridine (acts as both solvent and base). Heat to 60°C. |

| Violent Exotherm | Reaction is too fast; risk of impurity profile. | Dilute reaction (0.05 M). Add |

| Emulsion during Workup | Formation of sulfonamide surfactants. | Add solid NaCl to saturate the aqueous layer (salting out). Filter through Celite if solids are present.[7] |

References

-

DMAP Catalysis Mechanism

- Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.

-

Green/Aqueous Conditions (Schotten-Baumann)

-

General Review of Sulfonamide Synthesis

- Organic Chemistry Portal. Synthesis of Sulfonamides.

-

Troubleshooting Hydrolysis

- Babtie, A., et al. (2012). The alkaline hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Abstract & Strategic Rationale

The voltage-gated sodium channel Nav1.7 (SCN9A) is a validated target for the treatment of neuropathic pain and erythromelalgia.[1] Unlike opioid receptors, Nav1.7 modulation offers the potential for analgesia without central nervous system (CNS) depression or addiction liability. However, achieving selectivity against the cardiac isoform Nav1.5 remains the primary synthetic challenge.[2]

This guide details the synthesis of Morpholine-Aryl Sulfonamides , a privileged scaffold class exemplified by optimized analogs of PF-05089771 .[3] While early generation inhibitors utilized piperidine cores, the incorporation of a morpholine moiety lowers lipophilicity (

Retrosynthetic Analysis & Design Logic

The synthesis is designed to be modular, allowing late-stage diversification of the "Northern" (sulfonamide head) and "Southern" (morpholine tail) hemispheres.[3]

Structural Criticality (SAR Insights)

-

The Sulfonamide Warhead: Acts as the primary anchor to the VSD4 anion-binding pocket.[3] It is usually an aryl or heteroaryl sulfonamide.[3]

-

The Morpholine Tail: Replaces lipophilic carbocycles.

-

Critical Insight: Direct attachment or short-linkage (ether) of the morpholine is often superior to long alkyl chains, which can clash with the extracellular loops of the channel [1].

-

-

The Core: Typically a biaryl ether or similar spacer that positions the warhead and tail at the correct vector.

Graphviz: Retrosynthetic Disconnection

Caption: Retrosynthetic logic prioritizing the convergent assembly of the sulfonamide core followed by S_NAr coupling to install the morpholine tail.

Detailed Synthetic Protocol

This protocol describes the synthesis of a representative Biaryl Ether Sulfonamide with a morpholine tail.

Phase 1: Preparation of the Sulfonamide Core (The "Warhead")

Reaction: Sulfonylation of a Heteroaryl Amine.[2] Objective: Install the sulfonamide moiety early to avoid handling highly polar zwitterions later.

Reagents:

-

Substrate: 5-amino-1,2,4-thiadiazole or 2-aminothiazole derivative (1.0 eq).

-

Reagent: 3,4-difluorobenzenesulfonyl chloride (1.1 eq).[3]

-

Base: Pyridine (3.0 eq) or DABCO (2.0 eq).[3]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[3]

Step-by-Step Protocol:

-

Dissolution: Dissolve the heteroaryl amine (e.g., 2-aminothiazole) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

-

Base Addition: Add dry Pyridine via syringe. Cool the mixture to 0°C.

-

Addition: Add 3,4-difluorobenzenesulfonyl chloride dropwise over 15 minutes. Caution: Exothermic.[3]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (Target mass [M+H]+).[3]

-

Workup (Critical):

-

Purification: Recrystallize from EtOH/Hexanes or flash chromatography (0-50% EtOAc/Hexanes).

Phase 2: Installation of the Morpholine Tail

Reaction: Nucleophilic Aromatic Substitution (S_NAr).[3] Objective: Couple the morpholine-containing phenol to the fluorobenzene core.[3]

Reagents:

-

Substrate: Product from Phase 1 (Sulfonamide core) (1.0 eq).

-

Nucleophile: 4-(2-morpholinoethoxy)phenol or similar morpholine-phenol derivative (1.1 eq).[3]

-

Base: Cesium Carbonate (

) (2.5 eq).[3] -

Solvent: DMF or DMSO (anhydrous).[3]

Step-by-Step Protocol:

-

Setup: In a microwave vial or pressure tube, combine the Sulfonamide core and the Morpholine-phenol.

-

Solvation: Add anhydrous DMF (0.1 M).

-

Base: Add

.[3] Note: K2CO3 is often too weak for electron-rich phenols; Cesium is preferred.[3] -

Heating: Heat to 80–100°C for 2–6 hours.

-

Optimization Note: If the sulfonamide nitrogen is unprotected, the base will deprotonate it first (

), making the molecule negatively charged. This actually helps solubility but requires higher temperature for the S_NAr to proceed on the ring.

-

-

Workup:

-

Pour into ice water. Adjust pH to ~5 with 1N HCl (to protonate the sulfonamide).

-

Extract with EtOAc/IPA (3:1 mixture) – Morpholine adducts are polar; pure EtOAc may not extract efficiently.[3]

-

-

Purification: Reverse-phase Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Physicochemical Profiling

Data integrity is paramount. Morpholine analogs are specifically designed to improve the property profile over piperidine predecessors.

| Parameter | Piperidine Analog (Reference) | Morpholine Analog (Target) | Impact |

| cLogD (pH 7.4) | > 4.5 | 2.5 – 3.5 | Reduced lipophilicity lowers off-target binding.[3] |

| Solubility | < 10 µM | > 50 µM | Morpholine oxygen acts as H-bond acceptor.[3] |

| Cl_int (Microsomal) | High | Low/Moderate | Morpholine is metabolically more stable than piperidine.[3] |

| Nav1.7 IC50 | ~10 nM | < 20 nM | Potency maintained if linker geometry is correct. |

Biological Validation: The "State-Dependent" Trap[1]

Critical Warning: Nav1.7 sulfonamides are State-Dependent Inhibitors .[3] They bind preferentially to the inactivated state (VSD4) [2]. Standard assays can produce false negatives.[3]

The Screening Cascade

-

Primary Screen (FLIPR):

-

Correction: Veratridine opens the pore. VSD4 binders (sulfonamides) may not show potency here if the protocol doesn't favor the inactivated state.

-

Solution: Use Electric Field Stimulation (EFS) FLIPR or specific pre-conditioning protocols.[3]

-

Secondary Screen (Automated Patch Clamp - QPatch/SyncroPatch):

-

Protocol: Voltage Clamp.

-

Holding Potential (

): Set to -120 mV (Resting) vs -50 mV (Half-Inactivated). -

Validation: A true VSD4 inhibitor will show >50-fold shift in potency between Resting and Inactivated states.

-

Graphviz: Validation Workflow

Caption: Electrophysiology workflow distinguishing state-dependent VSD4 binding (characteristic of sulfonamides) from pore blockade.

Troubleshooting & Expert Tips

Issue: Low Yield in S_NAr Coupling

-

Cause: The sulfonamide proton (

) is acidic.[3] In the presence of base ( -

Solution:

-

Use a protecting group on the sulfonamide (e.g., DMB - 2,4-dimethoxybenzyl) before the S_NAr step.[3] Remove with TFA later.

-

Increase temperature to >100°C (microwave) to overcome the electronic deactivation.

-

Issue: Poor Selectivity vs Nav1.5

-

Cause: The "Northern" heteroaryl group is too small or lacks specific pi-stacking interactions unique to Nav1.7 VSD4.[3]

-

Solution: Switch the heteroaryl amine to a bulky, electron-deficient system (e.g., 1,2,4-thiadiazole or a substituted pyrimidine) to exploit the specific hydrophobic pocket in Nav1.7 [3].[3]

Issue: Morpholine Oxidation

-

Cause: In vivo, the morpholine ring can undergo metabolic oxidation (lactam formation).

-

Solution: Introduce deuterium at the alpha-position of the morpholine ring or add steric bulk (methyl group) adjacent to the oxygen to block metabolic hotspots.

References

-

Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Source: PubMed (Bioorg Med Chem Lett).[3] URL:[Link]

-

The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Source: PLOS ONE.[3] URL:[Link][3]

-

Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics. Source: Journal of Medicinal Chemistry (ACS).[3] URL:[Link][3]

-

Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Source: PNAS.[3] URL:[Link][3]

Sources

- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-05089771 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(Piperidine-3-sulfonyl)morpholine

The following technical guide serves as a specialized support resource for researchers working with 4-(Piperidine-3-sulfonyl)morpholine . This document is structured to address solubility challenges through physicochemical analysis, troubleshooting workflows, and validated protocols.

Status: Active Guide Molecule ID: 4-(Piperidine-3-sulfonyl)morpholine (C₉H₁₉N₂O₃S) Target Audience: Medicinal Chemists, Formulation Scientists, Structural Biologists[1]

Physicochemical Profile & Solubility Logic

To solve solubility issues, one must first understand the "personality" of the molecule.[2] 4-(Piperidine-3-sulfonyl)morpholine is a mono-basic heterocyclic sulfonamide .[1] Its solubility behavior is dictated by the interplay between the basic secondary amine on the piperidine ring and the polar, hydrogen-bond-accepting sulfonamide linker.[2]

| Property | Value (Approx.) | Implication for Solubility |

| Functional Class | Secondary Amine (Base) | High pH (>10) = Neutral (Lipophilic)Low pH (<7) = Cationic (Hydrophilic) |

| pKa (Piperidine NH) | ~10.5 - 11.0 | Exists as a charged cation in neutral water/buffers.[1] |

| H-Bond Donors | 1 (Piperidine NH) | Susceptible to inter-molecular aggregation (gelation).[1] |

| H-Bond Acceptors | 4 (O, N, SO₂) | High affinity for polar solvents (DMSO, MeOH).[2] |

| Common Forms | Free Base, HCl Salt, TFA Salt | Crucial Variable: Salts are polar; Free bases are lipophilic.[2] |

Expert Insight: Most commercial vendors supply this compound as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability. Users often mistake the salt for the free base.[2]

-

The Salt Form is highly soluble in water and DMSO but may exhibit slow dissolution or precipitation in pure Methanol (MeOH) or Dichloromethane (DCM).

-

The Free Base is soluble in MeOH and DCM but poorly soluble in water.[2]

Troubleshooting Guide: Diagnostic Q&A

Scenario A: "My sample won't dissolve in DMSO, even with vortexing."

Diagnosis: You are likely working with a highly crystalline salt form (HCl/TFA) that has formed a strong lattice, or the DMSO is "dry" and lacks the proton-donating capability to solvate the anion effectively.[2] The Fix:

-

Heat: Apply gentle heat (40–50°C) for 10 minutes. Sulfonamides are thermally stable; this breaks the crystal lattice energy.[2]

-

Sonication: Bath sonicate for 5–10 minutes.

-

Water Spike: Add 1–2% (v/v) deionized water to the DMSO.[2] The water helps solvate the chloride or trifluoroacetate counterion, drastically improving solubility.[2]

Scenario B: "The compound precipitates or turns cloudy in Methanol."

Diagnosis: This is a classic "Salt-in-Organic" issue. If you have the HCl salt, it is polar/ionic.[2] Methanol has a lower dielectric constant (ε ≈ 33) than water (ε ≈ 80) or DMSO (ε ≈ 47), making it a poorer solvent for tight ion pairs.[2] The Fix:

-

Acidify: If keeping the salt form is acceptable, add 0.1% Formic Acid or Acetic Acid to the Methanol.[2] This stabilizes the cation.[2]

-

Basify (Free Basing): If you need the free base (e.g., for a reaction), add 1–2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] This deprotonates the piperidine, neutralizing the molecule and making it highly soluble in organic alcohols.[2]

Scenario C: "I see a 'jelly' or viscous layer at the bottom of the vial."

Diagnosis: Hydrogen-bond networking. The secondary amine (donor) and sulfonamide oxygens (acceptors) are cross-linking, forming a supramolecular polymer, especially at high concentrations (>50 mM).[2] The Fix:

-

Disrupt H-Bonds: Add a chaotic cosolvent. 5–10% Acetone or Acetonitrile can disrupt the network.[2]

-

Warmth: Heat is the most effective way to break these non-covalent interactions.[2]

Standard Operating Procedures (SOPs)

Protocol 1: High-Concentration Stock Preparation (DMSO)

Target: 100 mM Stock Solution

-

Weighing: Weigh the calculated amount of 4-(Piperidine-3-sulfonyl)morpholine (adjust MW if using a salt form!).

-

Pre-Solvation: Add 70% of the final volume of DMSO.[2]

-

Agitation: Vortex for 30 seconds.

-

Check Point: If undissolved, incubate at 45°C for 5 minutes.

-

-

Clarification: If the solution remains hazy (salt effects), add 1% v/v distilled water .

-

Finalize: Bring to final volume with DMSO. Store at -20°C.

-

Note: DMSO freezes at 19°C. If the stock crashes out upon thawing, heat to 37°C before use.[2]

-

Protocol 2: Solvent Switch (DMSO to Methanol)

Use Case: Transferring a sample for LC-MS or crystallization.[1]

-

Dilution: Take the DMSO stock.

-

Intermediate: Do not add pure Methanol directly if the concentration is high; it may shock-precipitate the salt.[2]

-

Bridge Solvent: Add a 1:1 mixture of MeOH:Water first.[2]

-

Final Dilution: Dilute to the desired concentration with pure Methanol.

-

Why? The water fraction keeps the salt soluble during the transition.[2]

-

Visualization: Solubility Decision Tree

The following logic flow helps determine the optimal solubilization strategy based on your specific experimental needs.

Caption: Decision tree for optimizing solubility based on chemical form (Salt vs. Free Base) and target solvent.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a cellular assay with 1% DMSO? A: Yes. The piperidine sulfonamide scaffold is generally stable in aqueous media once dissolved.[2] However, ensure you dilute the DMSO stock into the media slowly with rapid stirring to prevent "crash-out" precipitation.[2] If the media pH is >7.4, the free base may precipitate at high concentrations (>100 µM).[2]

Q: Is the sulfonamide group reactive? A: No. The sulfonamide linkage in this molecule is a tertiary sulfonamide (Morpholine-N-SO₂-C). It lacks an acidic proton and is chemically inert under standard physiological and storage conditions, unlike primary sulfonamides which can be acidic.[2]

Q: How do I store the stock solution? A: Store 100 mM DMSO stocks at -20°C or -80°C. Ensure the vial is sealed tightly (e.g., Parafilm) because DMSO is hygroscopic (absorbs water from air).[1] Excessive water absorption over months can degrade the compound or alter its concentration.[2]

References

-

PubChem. (2025).[2] 4-(Piperidine-3-sulfonyl)morpholine Compound Summary. National Library of Medicine.[2] [Link]

-

Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for solubility principles of lipophilic amines).

Sources

Removing Boc protecting groups from 4-(Piperidine-3-sulfonyl)morpholine

Topic: Deprotection of N-Boc-4-(Piperidine-3-sulfonyl)morpholine Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Chemical Logic

You are attempting to remove a tert-butyloxycarbonyl (Boc) protecting group from the secondary amine of a piperidine ring, which is substituted at the 3-position with a morpholine sulfonamide moiety.[1]

The Chemical Challenge: While Boc deprotection is a standard transformation, your specific substrate contains a sulfonamide linkage (R-SO₂-N-R').[1] Unlike carboxamides, sulfonamides are exceptionally stable to acidic hydrolysis.[1] Therefore, standard acidolysis (TFA or HCl) is the preferred method.[1]

Critical Success Factor: The resulting product will be an ammonium salt (trifluoroacetate or hydrochloride). The change in polarity from the lipophilic Boc-protected precursor to the hydrophilic salt often causes "oiling out" rather than clean precipitation. Your workflow must account for this physical state change.[1]

Reaction Mechanism & Workflow

The following diagram illustrates the acid-mediated cleavage pathway and the decision logic for selecting the correct reagent system.

Figure 1: Decision tree and mechanistic pathway for the acidolysis of the Boc group.

Standard Operating Protocols (SOPs)

Method A: The TFA "Gold Standard" (Homogeneous)

Best for: Small scale (<1g) or when the starting material is very lipophilic.

-

Dissolution: Dissolve the starting material (SM) in Dichloromethane (DCM). Use a ratio of 5-10 mL DCM per gram of SM.[1]

-

Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

-

Ratio: 1:1 to 1:4 (TFA:DCM) by volume.

-

Note: The morpholine sulfonamide is stable; scavengers (e.g., triethylsilane) are not required unless your specific molecule contains electron-rich aromatic rings (like indole or anisole) elsewhere.[1]

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (stain with Ninhydrin; the free amine will turn blue/purple).

-

Workup (Critical):

-

Concentrate the mixture in vacuo.

-

The Chase: Add Toluene (equal volume to original DCM) and evaporate again. Repeat 2-3 times. This azeotropes off the residual TFA, which is difficult to remove by simple evaporation.

-

-

Result: Product is the Trifluoroacetate salt (often a thick oil/gum).[1]

Method B: The HCl "Precipitation" Route (Heterogeneous)

Best for: Larger scale or when a solid salt is desired immediately.

-

Dissolution: Dissolve SM in a minimal amount of 1,4-Dioxane or Methanol.[1]

-

Troubleshooting: If solubility is poor, use a small amount of DCM first, then dilute with Dioxane.[1]

-

-

Acidification: Add 4M HCl in Dioxane (5–10 equivalents).

-

Reaction: Stir at RT for 1–4 hours.

-

Isolation:

Troubleshooting Matrix

Consult this table if your experiment deviates from the SOP.

| Symptom | Probable Cause | Corrective Action |

| Incomplete Reaction (SM remains after 4h) | Acid concentration too low or old reagents. | 1. Add fresh TFA/HCl.2. Increase concentration (e.g., use neat TFA for 15 mins).3. Ensure system is not effectively "dry" (trace water helps hydrolysis).[1] |

| Product is a "Gummy" Oil | 1. Residual solvent/acid.2.[1][3][4][5][6] Nature of the salt. | Trituration: Dissolve the oil in minimal MeOH/DCM, then add excess Diethyl Ether or Hexanes while stirring rapidly. This forces the salt into a solid powder. |

| New Impurity Spot on TLC | t-Butyl cation alkylation (Rare for this substrate). | Although unlikely for piperidine/morpholine systems, if observed, repeat reaction with Triethylsilane (2.5 eq) or Water (5% v/v) as a scavenger.[1] |

| Loss of Product during Workup | Product is water-soluble (It is a salt!).[1] | Do NOT do a standard aqueous extraction (water/DCM wash) on the crude salt. The product will go into the water layer and be discarded. Evaporate only.[1] |

Frequently Asked Questions (FAQs)

Q1: Is the sulfonamide bond stable to TFA/HCl? A: Yes. Sulfonamides are significantly more stable to acid than carboxamides or esters.[1] The conditions used for Boc removal (RT, <4 hours) will not cleave the sulfonamide linkage [1]. Degradation usually requires harsh conditions (e.g., 48% HBr at reflux).[1]

Q2: I need the free base, not the salt. How do I convert it? A: Do not attempt to free-base during the reaction. Perform the deprotection, isolate the salt, and then free-base:

-

Method 1 (Extraction): Dissolve salt in DCM, wash with Saturated Aqueous NaHCO₃ or 1M NaOH.[1] Dry organic layer (Na₂SO₄) and evaporate.[1] Note: Ensure the free base is not water-soluble.[1]

-

Method 2 (Solid Phase - Recommended): Pass the reaction mixture through an SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (removes non-basic impurities), then elute product with 2M Ammonia in Methanol.[1]

Q3: Why does my product smell like isobutylene? A: This is normal. The byproduct of Boc cleavage is tert-butyl cation, which eliminates to form isobutylene gas and CO₂.[1] Ensure good ventilation.[1]

Q4: Can I use Lewis Acids (e.g., TMSOTf or ZnBr₂)? A: Yes, but it is unnecessary over-engineering for this substrate.[1] Simple Brønsted acids (TFA/HCl) are cleaner and cheaper for aliphatic amines [2].[1]

References

-

BenchChem. (2025).[1][3] A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis. Retrieved from [1]

-

Common Organic Chemistry. (2025).[1] Boc Deprotection Mechanism - TFA.[1][2][6][7][8][9][10] Retrieved from [1]

-

Fisher Scientific. (2025).[1] Amine Protection / Deprotection Protocols.[1][3][5][6][11] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Boc Resin Cleavage Protocol.[1] Retrieved from [1]

Sources

- 1. PubChemLite - 4-(piperidine-3-sulfonyl)morpholine (C9H18N2O3S) [pubchemlite.lcsb.uni.lu]

- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. reddit.com [reddit.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Handling & Stability of Piperidine-Sulfonyl Morpholine Salts

Executive Summary & Scientific Context

The piperidine-sulfonyl morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in PI3K inhibitors, anticoagulants, and antibacterial agents. While the free base of this scaffold is often lipophilic and stable, the salt forms (typically HCl, mesylate, or triflate) required for bioavailability introduce significant hygroscopicity.

This guide addresses the thermodynamic instability of these salts in ambient humidity. The core issue is Deliquescence : the process where a solid absorbs moisture from the atmosphere until it dissolves in the absorbed water, forming a saturated solution.[1][2] This is not merely a physical nuisance; it alters stoichiometry, accelerates hydrolysis, and compromises High-Throughput Screening (HTS) reproducibility.

The Science of Moisture Uptake (Critical Relative Humidity)

Q: Why does my salt turn into a gum within minutes of opening the vial?

A: Your laboratory environment has likely exceeded the Critical Relative Humidity (CRH) of the salt.

Every water-soluble salt has a specific CRH value at a given temperature.[2]

-

If Ambient RH < CRH: The salt remains solid.

-

If Ambient RH > CRH: The salt absorbs water spontaneously to form a solution.[2]

Piperidine and morpholine salts are notoriously hygroscopic because the protonated nitrogen atoms act as high-energy hydrogen bond donors. When coupled with a sulfonyl group (a strong H-bond acceptor), the lattice energy can be easily overcome by the hydration energy provided by atmospheric water vapor.

Key Insight: Mixtures of salts (e.g., if you have excess counter-ion) often have a lower CRH than the pure components, a phenomenon described by the Ross Equation . Impurities can drastically lower the stability threshold.

Visualization: The Deliquescence Cascade

The following diagram illustrates the thermodynamic pathway from a dry crystal to a degraded solution.

Figure 1: The kinetic pathway of moisture-induced failure in hygroscopic salts.

Handling & Weighing Protocols

Q: How can I weigh exact amounts if the mass keeps increasing on the balance?

A: You are observing "gravimetric drift." Standard weighing papers are insufficient. You must isolate the salt from the atmospheric moisture during the weighing process.

Protocol A: The "Difference Weighing" Method (For <5% Error)

Best for: General synthesis when a glovebox is unavailable.

-

Dry the Source: Ensure the bulk container has been stored in a desiccator with P₂O₅ (Phosphorus Pentoxide) for at least 24 hours.

-

Tare the Vial: Place a capped, dry scintiallation vial on the balance. Tare it.

-

Transfer Quickly: Remove the vial, add the approximate amount of salt, and cap it immediately .

-

Weigh: Place the capped vial back on the balance. Record the mass.

-

Calculate: (Mass of Vial + Salt) - (Mass of Vial) = Mass of Salt.

-

Solubilize Immediately: Do not transfer the solid to a flask. Add your anhydrous solvent directly to the weighing vial to create a stock solution, then transfer the liquid.

Protocol B: The Inert Gas Bag (For <1% Error)

Best for: Analytical standards or GMP samples.

If a glovebox is unavailable, use a glove bag (a flexible, inflatable polyethylene chamber).

-

Place the balance, spatula, salt, and solvent inside the bag.

-

Purge the bag 3x with dry Nitrogen or Argon.

-

Perform all weighing and dissolution inside the bag.

Q: Can I use standard silica gel to store these salts?

A: No. Silica gel is often insufficient for highly deliquescent piperidine salts.

-

Silica Gel: Reduces RH to ~10–20%.

-

Piperidine HCl Salts: May have a CRH as low as 5–10%.

Recommendation: Use Phosphorus Pentoxide (P₂O₅) or Vacuum Desiccators . P₂O₅ is chemically reactive with water and maintains an RH close to 0%.

Remediation & Drying[3][4][5]

Q: My sample has turned into a sticky gum. Is it ruined?

A: Not necessarily. If the sulfonamide bond hasn't hydrolyzed (see Section 5), you can often recover the solid form, though the crystal habit may change (e.g., from needles to amorphous powder).

Troubleshooting Matrix

| Symptom | Probable Cause | Recommended Fix |

| Sticky Gum / Oil | Deliquescence (Water uptake) | Lyophilization: Dissolve in 1:1 Water/t-Butanol and freeze-dry. This yields a fluffy, easy-to-handle amorphous solid. |

| Hard Cake | Sintering (Partial melting) | Mechanical breaking + Vacuum Dry: Grind quickly in a mortar (under N2 if possible) and dry over P₂O₅ at 40°C under high vacuum. |

| Color Change (Yellowing) | Oxidation or Hydrolysis | Check LC-MS: If degradation is >2%, recrystallize. If <2%, use activated charcoal filtration. |

Q: Can I dry it in a standard laboratory oven?

A: Avoid this.

-

Melting Point Depression: Absorbed water lowers the melting point. Heating a wet salt often causes it to melt into a glass (pot-fusing) rather than drying into a powder.

-

Hydrolysis Risk: Heat + Water + Acidic Counter-ion (HCl) = Accelerated hydrolysis of the sulfonamide bond.

Correct Protocol: Use a Vacuum Drying Pistol (Abderhalden) with P₂O₅ at room temperature or mild heat (30–40°C) max.

Chemical Stability & Formulation[6]

Q: Does the moisture actually break the molecule, or just wet it?

A: The piperidine-sulfonyl morpholine scaffold is generally robust, but the salt form creates a vulnerability.

-

The Mechanism: When an HCl salt absorbs water, it creates a highly acidic micro-droplet (pH < 1) on the crystal surface.

-

The Risk: While sulfonamides are stable at neutral pH, prolonged exposure to high temperatures and acidic moisture can lead to cleavage of the S-N bond.

-

Verification: Run an LC-MS. If you see a peak corresponding to the sulfonic acid or the free amine (piperidine/morpholine fragment), chemical degradation has occurred.

Decision Tree: Handling Strategy

Figure 2: Decision logic for selecting the appropriate handling protocol.

References

-

European Pharmacopoeia (Ph.[3] Eur.). (2016).[3][4] Hygroscopicity Categorization of Pharmaceutical Solids.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

-

Zhan, X., et al. (2010).[5] "Determining critical relative humidity by measuring air humidity in equilibrium directly."[5][6] European Journal of Pharmaceutical Sciences. [5]

-

Baran, W., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Confirming stability profiles of sulfonamide bonds).

-

Nichols, L. (2024).[7] "Drying Agents."[7][8][9] Chemistry LibreTexts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Determining critical relative humidity by measuring air humidity in equilibrium directly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. reddit.com [reddit.com]

Validation & Comparative

Validating the Selective Inhibition of DPP-4 with Morpholine Sulfonamides: A Comparative Guide for Drug Discovery Professionals

In the landscape of type 2 diabetes (T2D) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant clinical foothold. Their mechanism of action, which involves prolonging the activity of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), offers a glucose-dependent approach to lowering blood glucose with a reduced risk of hypoglycemia.[1][2][3] The therapeutic success of "gliptins" has spurred the exploration of novel chemical scaffolds that may offer improved potency, selectivity, and pharmacokinetic profiles. Among these, morpholine sulfonamides have emerged as a promising class of DPP-4 inhibitors.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the essential experimental validation of selective DPP-4 inhibition by novel morpholine sulfonamides. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating system of assays, and provide a comparative analysis with established alternatives.

The Rationale for Selectivity: Beyond DPP-4

DPP-4 belongs to a family of serine proteases that include DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).[4] While these enzymes share some structural homology with DPP-4, their inhibition can lead to off-target effects. Notably, early preclinical studies with non-selective DPP inhibitors revealed severe toxicities, which were later attributed to the inhibition of DPP-8 and DPP-9.[4] These cytosolic enzymes are involved in T-cell activation and immune responses.[4] Therefore, a critical aspect of developing novel DPP-4 inhibitors is to ensure high selectivity against these related proteases to minimize the risk of adverse events. A comprehensive validation strategy must rigorously assess the inhibitory activity against DPP-4 in concert with counter-screening against DPP-8, DPP-9, and FAP.

The Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is rooted in the incretin pathway. This pathway is a key regulator of glucose homeostasis.

Caption: Mechanism of action of morpholine sulfonamides as DPP-4 inhibitors.

Experimental Validation Workflow: A Step-by-Step Guide

A robust validation of a novel morpholine sulfonamide DPP-4 inhibitor requires a multi-tiered approach, progressing from in vitro enzymatic assays to in vivo efficacy models.

Caption: A comprehensive workflow for validating selective DPP-4 inhibitors.

Part 1: In Vitro Characterization

1.1. Determination of DPP-4 Inhibitory Potency (IC50)

The initial step is to quantify the potency of the morpholine sulfonamide against the target enzyme, DPP-4. A common and reliable method is a fluorometric assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

-

Principle: This assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, which can be measured. The presence of an inhibitor reduces the rate of this reaction.

-

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 assay buffer (e.g., 100mM HEPES with 0.1 mg/mL BSA, pH 7.5)

-

Gly-Pro-AMC substrate

-

Test compound (morpholine sulfonamide) and a reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

-

In the microplate, add 10 µL of the diluted compounds/inhibitor to their respective wells.

-

Add 30 µL of assay buffer and 10 µL of the DPP-4 enzyme solution (final concentration ~1 ng/well) to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration ~5 µM).

-

Immediately begin kinetic reading of fluorescence at 37°C for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

1.2. Selectivity Profiling against DPP-8, DPP-9, and FAP

To establish the selectivity of the morpholine sulfonamide, similar enzymatic assays are performed for DPP-8, DPP-9, and FAP.

Experimental Protocol: DPP-8 and DPP-9 Selectivity Assay

This protocol is analogous to the DPP-4 assay, with the following key modifications:

-

Enzymes: Recombinant human DPP-8 and DPP-9 are used.

-

Assay Buffer: A Tris-HCl based buffer (e.g., 25mM Tris-HCl with 0.1% BSA, pH 7.5) is often employed.

-

Enzyme Concentration: Higher concentrations of DPP-8 and DPP-9 may be required (e.g., 10 ng/well).

Experimental Protocol: FAP Selectivity Assay

A similar fluorometric or chromogenic assay can be used for FAP, with a substrate specific to its endopeptidase activity. Alternatively, a commercially available FAP inhibitor screening kit can be utilized.

Data Presentation: Comparative IC50 Values

The results of these assays should be summarized in a clear, comparative table.

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Morpholine Sulfonamide X | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Sitagliptin | ~18 | ~48,000 | >100,000 | >100,000 | ~2,667 | >5,556 |

| Vildagliptin | ~3.5 | >250-fold selective | >23-fold selective | High | >250 | >23 |

Note: The values for Sitagliptin and Vildagliptin are approximate and sourced from published literature for comparative purposes.[2][5]

Part 2: In Vivo Efficacy Assessment

2.1. Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo model to assess the antihyperglycemic effect of a DPP-4 inhibitor.

Experimental Protocol: OGTT in a Mouse Model

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer the test compound (morpholine sulfonamide) or vehicle orally at a predetermined dose. A reference compound like Sitagliptin should also be tested in a separate group.

-

After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels using a glucometer.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

-

Data Presentation: OGTT Results

The results should be presented as a graph showing the blood glucose excursion curves for each treatment group and a bar chart comparing the AUC values. A statistically significant reduction in the AUC for the morpholine sulfonamide group compared to the vehicle group indicates in vivo efficacy.

Structure-Activity Relationship (SAR) and Causality

The morpholine and sulfonamide moieties are key pharmacophores that contribute to the binding of these inhibitors to the DPP-4 active site. SAR studies are crucial to understand how structural modifications impact potency and selectivity. For instance, substitutions on the aromatic ring of the sulfonamide can influence hydrophobic interactions within the S1 pocket of the DPP-4 enzyme.[5] The morpholine ring can be strategically positioned to interact with residues in the S2 pocket, and its conformation can be critical for optimal binding. The nitrogen atom of the sulfonamide can form key hydrogen bonds with the catalytic triad of the enzyme. A thorough SAR study would involve synthesizing a series of analogs with systematic modifications to these key structural elements and evaluating their activity in the assays described above. This allows for a rational design approach to optimize the inhibitor's properties.

Conclusion

The validation of a novel morpholine sulfonamide as a selective DPP-4 inhibitor is a rigorous process that requires a combination of well-designed in vitro and in vivo experiments. By following the detailed protocols and comparative framework outlined in this guide, researchers can generate the necessary data to confidently assess the therapeutic potential of their compounds. The emphasis on selectivity against DPP-8, DPP-9, and FAP is paramount for ensuring a favorable safety profile. The ultimate goal is to identify a candidate that not only exhibits potent DPP-4 inhibition and in vivo efficacy but also possesses a superior selectivity profile compared to existing therapies, thereby offering a potentially safer and more effective treatment for type 2 diabetes.

References

- DiPardo, R. M., et al. (2008). Discovery of Potent and Selective Dipeptidyl Peptidase IV Inhibitors Derived from β-Aminoamides Bearing Substituted Triazolopiperazines. Journal of Medicinal Chemistry, 51(3), 589–602.

- Brockunier, L. L., et al. (2004). Substituted Piperazines as Novel Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763–4766.

-

Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[6][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active, and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.

- Meng, W., et al. (2010). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(15), 4395-4398.

- Parihar, C., & Sharma, V. K. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(3), 130-144.

- Srivastava, J. K., et al. (2015). Discovery of Novel 1,3,5-Triazine-Thiazolidine-2,4-Diones as Dipeptidyl Peptidase-4 Inhibitors with Antibacterial Activity Targeting the S1 Pocket for the Treatment of Type 2 Diabetes. RSC Advances, 5(18), 14095–14102.

- Craddy, P., et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 9(9), e108876.

- Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE, 11(11), e0166275.

- Deacon, C. F. (2019). Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. Endocrinology and Metabolism, 34(3), 227-236.

- Abnova Corporation. (2024, August 23). DPP (IV) Inhibitor Screening Assay Kit (KA1311).

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAHOST.

- DPP-4 inhibitors for treating T2DM - hype or hope?

- Design, Modeling, Synthesis and in Vitro Evaluation of New DPP-IV Inhibitors. ChemAxon.

- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PMC.

- In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PMC.

Sources

- 1. oatext.com [oatext.com]

- 2. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 3. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. gsconlinepress.com [gsconlinepress.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.